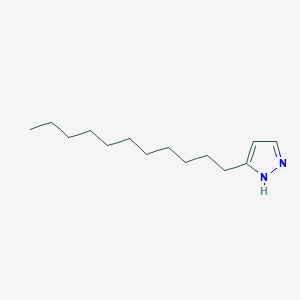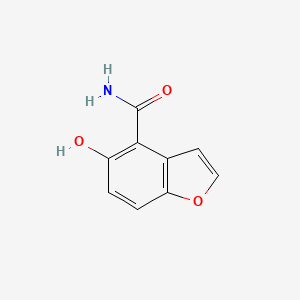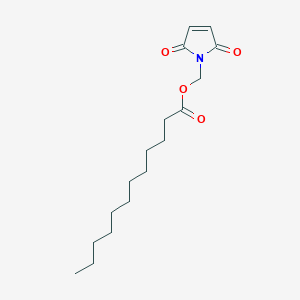
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate is a chemical compound with the molecular formula C17H27NO4 and a molecular weight of 309.4 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with a dodecanoate ester group. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate typically involves the reaction of pyrrole derivatives with dodecanoic acid or its derivatives under specific conditions. One common method involves the esterification of 2,5-dioxopyrrolidine with dodecanoic acid in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions with a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, solvent-free and catalyst-free methods have been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate
Uniqueness
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl dodecanoate is unique due to its specific ester group and the length of the dodecanoate chain. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
57840-23-0 |
|---|---|
Fórmula molecular |
C17H27NO4 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrol-1-yl)methyl dodecanoate |
InChI |
InChI=1S/C17H27NO4/c1-2-3-4-5-6-7-8-9-10-11-17(21)22-14-18-15(19)12-13-16(18)20/h12-13H,2-11,14H2,1H3 |
Clave InChI |
LEBKLSVYGOBQPV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCN1C(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12882761.png)

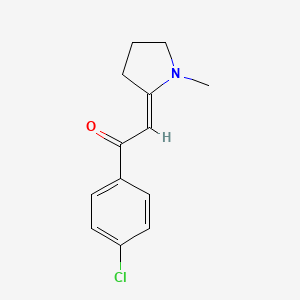
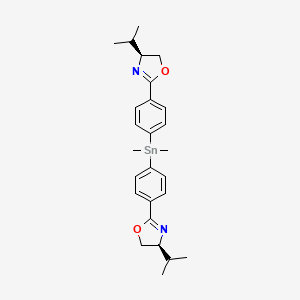
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline](/img/structure/B12882784.png)
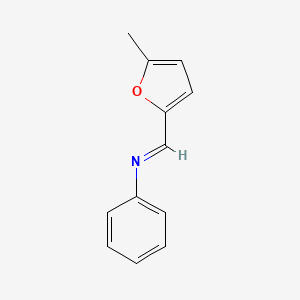

![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)


